Methyl 5-(3β-pregnenolone) Pentanoate
Description
Methyl 5-(3β-pregnenolone) pentanoate is a synthetic steroid derivative where a pentanoate ester group is conjugated to the 3β-hydroxyl position of pregnenolone. Pregnenolone, a precursor to steroid hormones, is modified here to enhance lipophilicity or modulate bioavailability.
Properties
Molecular Formula |
C₂₇H₄₂O₄ |
|---|---|
Molecular Weight |
430.62 |
Synonyms |
Methyl 5-(((3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)pentanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, focusing on substituent groups, synthesis yields, and molecular properties:
Key Observations:
- Substituent Effects on Polarity: The introduction of polar groups (e.g., 3-hydroxyphenoxy in ) increases hydrophilicity compared to simple methyl pentanoate. Methyl 5-(3β-pregnenolone) pentanoate, with its steroidal core, likely exhibits intermediate polarity, balancing the hydrophobic pregnenolone backbone and the ester group.
- Synthesis Efficiency: Yields for analogs with complex substituents (e.g., 59% for the pyranoquinoline derivative ) suggest that steric hindrance from bulky groups may reduce reaction efficiency. The pregnenolone moiety in the target compound could pose similar synthetic challenges.
Physicochemical Properties
Volatility and Stability:
- Methyl pentanoate demonstrates high volatility (boiling point ~126°C) and stability in hydrodistillation processes .
- Compounds with aromatic or heterocyclic substituents (e.g., thienyl or phenoxy groups) exhibit reduced volatility due to increased molecular weight and intermolecular interactions .
- This compound: Expected to have low volatility and high thermal stability due to its bulky steroid backbone, similar to aryl-substituted analogs like Methyl 5-(4-arylheptyl)phenylpentanoate .
Reactivity:
- Simple esters like methyl pentanoate undergo H-atom abstraction in combustion, with dominant pathways involving β-scission .
- Steroid-conjugated esters may exhibit unique degradation patterns due to the stability of the pregnenolone core.
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